Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate is a complex organic compound known for its unique structural features, which include an isoindoline nucleus and multiple carbonyl groups. This compound is of significant interest in various scientific fields, including pharmaceutical synthesis, organic chemistry, and material science, due to its reactivity and potential biological activities. Its molecular formula is .
Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate can be synthesized through several chemical pathways involving common organic reagents and catalysts. The compound is often utilized as a building block in the synthesis of more complex molecules and is available from various chemical suppliers .
This compound falls under the category of organic compounds, specifically within the class of esters and amides. It features an ethyl ester group and an amide linkage, which are critical for its chemical behavior and interactions .
The synthesis of ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate typically involves a series of steps:
The reactions are generally conducted under controlled conditions to optimize yield and purity. For industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability while utilizing catalysts to facilitate reactions .
The molecular structure of ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate features:
The compound's molecular weight is approximately 362.37 g/mol. Spectroscopic analysis such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to elucidate its structure further .
Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate can undergo several types of chemical reactions:
The mechanism of action for ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate involves its interaction with specific molecular targets within biological systems. The compound may exhibit biological activities such as antimicrobial or anticancer properties due to its structural features that allow it to interact with enzymes or cellular receptors .
Spectroscopic data such as IR absorption peaks at specific wavelengths can provide insights into functional groups present within the molecule .
Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate has diverse applications in scientific research:
This compound's unique properties make it a valuable asset in both academic research and industrial applications.
The compound is systematically named ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate (CAS Registry Number: 305377-30-4), with the molecular formula C₂₀H₁₈N₂O₅ (molecular weight: 366.37 g/mol) [4]. Its structure integrates a N-propionyl-substituted isoindoline-1,3-dione (phthalimide) connected via an amide linkage to ethyl 2-aminobenzoate (methyl anthranilate derivative). Key identifiers include:
CCOC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
[2] AHOFADQSCCHIRX-UHFFFAOYSA-N
[2] Crystallographic studies on closely related phthalimide derivatives reveal characteristic structural features. The isoindoline-1,3-dione ring adopts a nearly planar conformation, with carbonyl groups exhibiting typical bond lengths (~1.20-1.22 Å for C=O) and angles (~120-125° at the imide nitrogen) [5] [10]. Intramolecular hydrogen bonding, such as N-H⋯O interactions stabilizing S(6) ring motifs, and intermolecular π⋯π stacking between aromatic rings (centroid-centroid distances ~3.47-3.50 Å) are critical for solid-state packing and potentially influence molecular recognition [5] [10]. Frontier Molecular Orbital (FMO) analysis indicates the highest occupied molecular orbital (HOMO) localizes over the substituted benzoate ring, while the lowest unoccupied molecular orbital (LUMO) predominates over the phthalimide system, suggesting electrophilic attack may preferentially occur at the phthalimide moiety [5].
Table 1: Core Identification Data for Ethyl 2-(3-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoate
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 305377-30-4 | [4] |
Molecular Formula | C₂₀H₁₈N₂O₅ | [2] [4] |
Molecular Weight | 366.37 g/mol | [4] |
Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | [2] |
InChIKey | AHOFADQSCCHIRX-UHFFFAOYSA-N | [2] |
Other Names | Ethyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate | [2] |
Isoindoline-1,3-dione (phthalimide) derivatives constitute a privileged scaffold in drug discovery, underpinned by their diverse pharmacological profiles and synthetic versatility. Clinically significant agents like thalidomide, pomalidomide, and apremilast showcase the therapeutic impact of this core, functioning as immunomodulatory drugs (IMiDs) targeting proteins such as cereblon to modulate inflammation and tumor necrosis factor-alpha (TNF-α) production [6]. Beyond immunomodulation, derivatives exhibit:
Synthetically, isoindoline-1,3-diones are readily accessible. Key approaches include:
The neutral, hydrophobic nature of the phthalimide ring enhances membrane permeability, facilitating in vivo bioavailability [7]. This combination of bioactivity and synthetic tractability makes the phthalimide core, and by extension Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate, a compelling subject for pharmaceutical research.
Table 2: Key Pharmacological Activities of Isoindolin-1,3-dione Derivatives
Biological Activity | Example Derivatives/Compounds | Mechanism/Target | Reference |
---|---|---|---|
Immunomodulation & Anticancer | Thalidomide, Pomalidomide, Lenalidomide | Cereblon binding; TNF-α/IL-6 inhibition | [6] |
Acetylcholinesterase Inhibition | N-Benzyl pyridinium-phthalimide hybrids | Dual-site (CAS/PAS) AChE inhibition; IC₅₀ ~2.1 µM | [3] |
Antifungal | Triazole-phthalimide hybrids (e.g., 33, 35) | Inhibition of Botryodiplodia theobromae, Fusarium spp. | [7] |
Apoptosis Induction | N-Acylhydrazone phthalimides (e.g., 9c) | Caspase-3 activation; Bcl-2 downregulation | [9] |
Hypolipidemic | 2-(N-Phthalimido)propionic acid derivatives | PPARα activation?; Reduction of serum cholesterol/triglycerides | [9] |
This compound remains relatively underexplored compared to structurally simpler phthalimides. Current research objectives focus on:
Research scope excludes clinical dosage formulation, pharmacokinetic profiling (ADME), and detailed toxicology, concentrating instead on in vitro and computational studies for target identification and initial lead characterization.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3